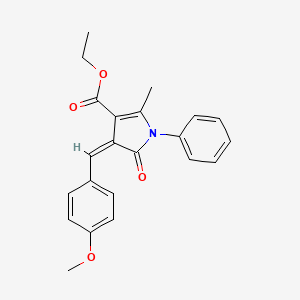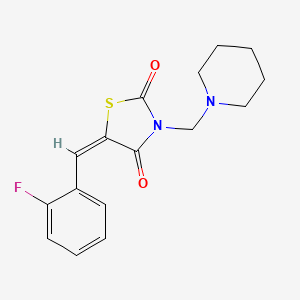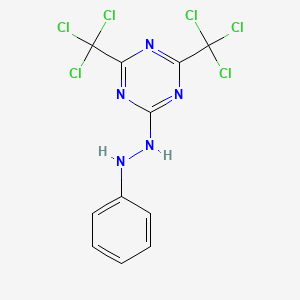![molecular formula C27H28N4O7S2 B14950562 N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B14950562.png)
N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(3,5-Dihydroxyphenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide is a complex organic compound that features a unique combination of functional groups, including indolizine, pyridine, and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dihydroxyphenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base catalyst . The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(3,5-dihydroxyphenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N’-[(E)-(3,5-dihydroxyphenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N’-[(E)-(3,5-dihydroxyphenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways involved in cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(3-methoxyphenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide
- N’-[(E)-(4-dimethylaminophenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide
Uniqueness
N’-[(E)-(3,5-dihydroxyphenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C27H28N4O7S2 |
|---|---|
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
N-[(E)-(3,5-dihydroxyphenyl)methylideneamino]-1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide |
InChI |
InChI=1S/C27H28N4O7S2/c1-3-11-39(35,36)25-23-15-20(19-5-8-28-9-6-19)7-10-31(23)24(26(25)40(37,38)12-4-2)27(34)30-29-17-18-13-21(32)16-22(33)14-18/h5-10,13-17,32-33H,3-4,11-12H2,1-2H3,(H,30,34)/b29-17+ |
Clé InChI |
MVZNXWVMCPGSFS-STBIYBPSSA-N |
SMILES isomérique |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC(=CC(=C3)O)O)C4=CC=NC=C4 |
SMILES canonique |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC(=CC(=C3)O)O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] dinaphthalene-1-carboxylate](/img/structure/B14950479.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14950485.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B14950493.png)
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14950497.png)

![4-tert-butyl-N-{[4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B14950523.png)

![(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14950526.png)
![3,4,5-trimethoxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14950534.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B14950535.png)
![5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B14950541.png)
![(2E,5Z)-3-Cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B14950555.png)


